Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Chlorophenyl Groups: These groups are introduced via substitution reactions, often using reagents like phenylmagnesium bromide and 4-chloroaniline.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the synthesis in a stepwise manner.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
- Ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group may confer unique binding properties and biological activity compared to its fluorinated or brominated analogs.
- Pharmacokinetics : Differences in absorption, distribution, metabolism, and excretion profiles.
This detailed overview provides a comprehensive understanding of Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H25ClN2O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-21(27)22(17-6-4-3-5-7-17)12-14-25(15-13-22)16-20(26)24-19-10-8-18(23)9-11-19/h3-11H,2,12-16H2,1H3,(H,24,26) |
InChI Key |
MZFZEXXNRWTPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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